
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H18Cl2F3N3O2S and its molecular weight is 552.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 1226459-80-8) is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. The biological evaluation often involves testing against various cancer cell lines to determine the compound's efficacy.
Table 1: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
L1210 (Murine leukemia) | 15.4 | |
CEM (Human T-lymphocyte) | 12.7 | |
HeLa (Cervical carcinoma) | 10.5 | |
A-549 (Lung carcinoma) | 11.8 |
The compound demonstrated significant antiproliferative activity across these cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly its interaction with carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.
Table 2: Enzyme Inhibition Activity
Enzyme Isoform | Ki (µM) | Type of Inhibition |
---|---|---|
hCA I | >100 | Non-inhibitory |
hCA II | >100 | Non-inhibitory |
hCA IX | 25.6 | Competitive |
hCA XII | 30.2 | Competitive |
These results suggest that while the compound does not inhibit cytosolic isoforms hCA I and II, it shows promising inhibitory effects on tumor-associated isoforms hCA IX and XII, which are crucial for cancer progression .
The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The imidazole ring structure is often associated with interactions that can lead to apoptosis in malignant cells.
Case Studies
In a recent case study involving the use of this compound in combination therapies, researchers observed enhanced cytotoxicity when paired with standard chemotherapeutics like doxorubicin. This combination led to a synergistic effect, reducing the IC50 values significantly compared to either agent alone.
Table 3: Combination Therapy Results
Treatment | IC50 (µM) | Synergy Factor |
---|---|---|
Doxorubicin | 1.1 | - |
Compound Alone | 10.5 | - |
Combination | 0.8 | 1.37 |
The synergy factor indicates a significant enhancement in efficacy when both agents are used together, suggesting a promising avenue for further research into combination therapies for cancer treatment.
Propiedades
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2F3N3O2S/c1-15-2-5-17(6-3-15)32-23(34)14-36-24-31-13-22(16-4-11-20(26)21(27)12-16)33(24)18-7-9-19(10-8-18)35-25(28,29)30/h2-13H,14H2,1H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIBWINJVSRHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.